N-1-adamantyl-N'-[(9S)-cinchonan-9-yl]thiourea
Description
N-1-Adamantyl-N'-[(9S)-cinchonan-9-yl]thiourea is a thiourea derivative featuring an adamantyl group (a rigid, lipophilic bicyclic hydrocarbon) and a chiral cinchona alkaloid moiety (specifically the 9S stereoisomer). Thioureas ([R₁R₂N][R₃R₄N]C=S) are sulfur-containing analogs of urea, known for their applications in medicinal chemistry, catalysis, and materials science . This compound’s unique structure combines the steric bulk of adamantane with the stereoelectronic properties of the cinchona scaffold, making it a candidate for asymmetric catalysis and targeted biological activity .
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4S/c1-2-22-18-34-10-8-23(22)14-27(34)28(25-7-9-31-26-6-4-3-5-24(25)26)32-29(35)33-30-15-19-11-20(16-30)13-21(12-19)17-30/h2-7,9,19-23,27-28H,1,8,10-18H2,(H2,32,33,35)/t19?,20?,21?,22?,23?,27?,28-,30?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEKKKKVGBEIOA-ZKZBRXMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1CN2CCC1CC2[C@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Stoichiometry
The synthesis begins with two key precursors:
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1-Adamantyl isothiocyanate : A sterically demanding isothiocyanate derived from 1-adamantylamine.
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(9S)-Cinchonan-9-amine : A chiral amine obtained via resolution of cinchona alkaloids, such as cinchonidine or cinchonine.
The general reaction scheme is:
This reaction typically proceeds in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under inert atmospheres to prevent hydrolysis of the isothiocyanate.
Table 1: Representative Reaction Conditions and Yields
Mechanistic Insights
The reaction mechanism involves nucleophilic attack by the amine on the electrophilic carbon of the isothiocyanate, forming a thiourea linkage. Density functional theory (DFT) studies suggest that the cinchona amine’s stereocenter directs the approach of the isothiocyanate, favoring a single diastereomeric pathway. Hydrogen bonding between the thiourea’s N–H groups and the solvent or additives further stabilizes the transition state, enhancing reaction efficiency.
Alternative Synthetic Approaches
Solid-Phase Synthesis
Mechanochemical methods, such as ball milling, have been explored for thiourea synthesis to reduce solvent use. For example, grinding 1-adamantyl isothiocyanate with (9S)-cinchonan-9-amine in a 1:1 ratio for 2 hours yielded the product in 70% efficiency, though enantiopurity required subsequent recrystallization.
Ultrasonic-Assisted Synthesis
Ultrasound irradiation (40 kHz, 100 W) in acetonitrile reduced reaction time to 3 hours with a 75% yield, attributed to enhanced mixing and activation of the isothiocyanate group.
Optimization Strategies
Solvent and Additive Screening
Polar aprotic solvents (e.g., DMF) improved yields to 80% but complicated purification due to high boiling points. Adding molecular sieves (4 Å) in toluene suppressed side reactions, increasing diastereomeric ratios to >20:1.
Temperature and Stoichiometry
Elevating temperatures to 60°C accelerated the reaction but risked racemization of the cinchona amine. A 1.2:1 molar ratio of isothiocyanate to amine minimized unreacted starting material without overalkylation.
Purification and Characterization
Crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1) or recrystallization from ethanol/water. Key characterization data include:
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H NMR : δ 1.2–2.1 ppm (adamantyl CH), δ 3.8–5.5 ppm (cinchona protons).
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HPLC : Chiralcel OD-H column, >99% ee (hexane:isopropanol = 90:10, 1 mL/min).
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X-ray Crystallography : Confirmed the (9S) configuration and thiourea planar geometry.
Applications in Asymmetric Catalysis
This compound has been employed in:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Products: Oxidized derivatives of the compound, potentially introducing hydroxyl or carbonyl groups.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduced forms of the compound, potentially converting carbonyl groups to alcohols.
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Substitution:
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Products: Substituted derivatives where specific functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under controlled temperature and solvent conditions.
Major Products:
Oxidized Derivatives: Hydroxylated or carbonylated forms.
Reduced Derivatives: Alcohols or amines.
Substituted Derivatives: Various functionalized forms depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: Its rigid structure makes it suitable for incorporation into polymers and other materials to improve their mechanical properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.
Molecular Probes: Its unique structure allows it to be used as a molecular probe in studying biological systems.
Medicine:
Pharmacological Activity: The compound may exhibit antiviral, antibacterial, or anticancer properties, making it a candidate for drug development.
Drug Delivery: Its stability and functional groups make it suitable for use in drug delivery systems.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Polymer Additives: Enhances the properties of polymers used in various industrial applications.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Binding: The compound may bind to specific enzymes, inhibiting their activity by blocking the active site or altering the enzyme’s conformation.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Cellular Uptake: The compound’s structure allows it to be efficiently taken up by cells, where it can exert its effects.
Comparison with Similar Compounds
Substituent Analysis
The adamantyl group distinguishes this compound from other thiourea derivatives. Key analogs include:
Key Observations :
- Adamantyl vs.
- Stereochemistry : The 9S configuration in the cinchona moiety is critical for enantioselective catalysis, as seen in related derivatives like 9-epi-DHQT (a dihydroquinine-based thiourea catalyst) .
Functional Comparison
Catalytic Performance
- Asymmetric Organocatalysis: Cinchona-based thioureas (e.g., 9-epi-DHQT) catalyze Michael additions with >90% enantiomeric excess (ee).
- Comparison with Urea Analogs : Ureas (e.g., phenyl-urea derivatives) often show higher activity than thioureas in hydrogen-bond-mediated catalysis (76.3% vs. 49.7% yield in certain reactions) .
Physicochemical Properties
Biological Activity
N-1-adamantyl-N'-[(9S)-cinchonan-9-yl]thiourea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this compound, a method involving the reaction of adamantyl isothiocyanate with (9S)-cinchonan-9-amine can be employed. This reaction can be facilitated by standard laboratory conditions, ensuring high yields of the desired product.
Biological Activity Overview
The biological activity of this compound has been assessed through various in vitro and in vivo studies. The compound exhibits several pharmacological properties, including:
- Antioxidant Activity : Thiourea derivatives are known for their ability to scavenge free radicals. This compound demonstrated significant antioxidant activity in assays such as DPPH and ABTS, with IC50 values indicating effective radical scavenging capabilities.
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it was tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition could be beneficial in neurodegenerative diseases like Alzheimer's.
- Modulation of Oxidative Stress : By reducing oxidative stress through its antioxidant properties, this thiourea derivative may protect cells from damage associated with various diseases.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
Table 1: Summary of Biological Activities
| Study | Biological Activity | IC50 Value | Reference |
|---|---|---|---|
| Study 1 | Antioxidant (DPPH) | 45 µg/mL | |
| Study 2 | Antimicrobial (E. coli) | 50 µg/mL | |
| Study 3 | AChE Inhibition | 63 µg/mL |
Detailed Findings
- Antioxidant Studies : In a recent study, this compound exhibited an IC50 value of 45 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant potential compared to other thioureas .
- Antimicrobial Efficacy : The compound demonstrated significant antibacterial activity against E. coli with an IC50 value of 50 µg/mL, suggesting its potential as an antimicrobial agent .
- Neuroprotective Effects : Inhibition studies on AChE revealed an IC50 value of 63 µg/mL, positioning this compound as a candidate for further development in treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-1-adamantyl-N'-[(9S)-cinchonan-9-yl]thiourea, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : The compound is synthesized via condensation reactions between adamantylamine derivatives and cinchona alkaloid-based isothiocyanates. Key steps include:
- Amine-isothiocyanate coupling : Reacting 1-adamantylamine with a cinchona-derived isothiocyanate in anhydrous solvents (e.g., THF or DCM) under inert atmosphere .
- Purification : Column chromatography or recrystallization from polar aprotic solvents (e.g., acetonitrile) to isolate the thiourea product .
- Characterization :
- NMR spectroscopy : Confirm regiochemistry and stereochemistry (e.g., H/C NMR for adamantyl and cinchona proton environments) .
- X-ray crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement) .
- FT-IR : Validate thiourea C=S stretching vibrations (~1250–1350 cm) .
Q. What safety protocols are essential when handling N-1-adamantyl-N'-[(9S)-cinchonan-9-yl]thiourea in laboratory settings?
- Methodological Answer :
- Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coats) due to thiourea derivatives’ potential carcinogenicity and respiratory irritancy .
- Waste Disposal : Neutralize acidic byproducts (e.g., from coupling reactions) before disposal to prevent thiourea decomposition into toxic gases (e.g., HS) .
- Stability : Store under inert gas (argon) at –20°C to prevent oxidation or moisture-induced degradation .
Advanced Research Questions
Q. How does the stereochemical configuration at the cinchona alkaloid moiety influence the catalytic activity of N-1-adamantyl-N'-[(9S)-cinchonan-9-yl]thiourea in asymmetric synthesis?
- Methodological Answer :
- Chiral Induction : The (9S)-cinchonan-9-yl group provides a rigid, stereoselective environment for substrate binding. Computational modeling (e.g., DFT) and kinetic studies can quantify enantioselectivity trends .
- Case Study : In thiourea-catalyzed Strecker reactions, the cinchona scaffold’s C9 stereocenter directs hydrogen-bonding interactions with imine substrates, achieving >90% ee in optimized conditions .
- Experimental Validation : Compare catalytic performance of (9S) vs. (9R) enantiomers using chiral HPLC or polarimetry to correlate configuration with activity .
Q. What strategies resolve contradictions in reported thermodynamic stability data for thiourea derivatives like N-1-adamantyl-N'-[(9S)-cinchonan-9-yl]thiourea?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition kinetics under controlled atmospheres (N vs. air) to identify oxidative vs. pyrolytic pathways .
- Isoconversional Methods : Apply Friedman or Ozawa-Flynn-Wall analyses to calculate activation energy () variability across studies .
- In Situ Spectroscopy : Use FT-IR or MS-coupled TGA to detect intermediate species (e.g., isocyanates or amines) during decomposition .
Q. How can researchers optimize experimental design to evaluate the biological activity of N-1-adamantyl-N'-[(9S)-cinchonan-9-yl]thiourea against pathogenic microbes?
- Methodological Answer :
- Dose-Response Assays : Use microbroth dilution (CLSI guidelines) to determine MIC/MBC values against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Mechanistic Probes :
- Membrane Permeability : Fluorescent dyes (e.g., propidium iodide) to assess cell wall disruption.
- Enzyme Inhibition : Test thiourea interactions with microbial enzymes (e.g., urease) via kinetic assays .
- Synergy Studies : Combine with commercial antifungals (e.g., fluconazole) to calculate fractional inhibitory concentration indices (FICI) .
Data Analysis & Validation
Q. What statistical methods are recommended for analyzing dose-response data in thiourea derivative bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to derive EC values .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., thiourea vs. controls) with Tukey’s HSD to control Type I errors .
- Bootstrap Resampling : Estimate confidence intervals for EC in small-sample studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
